

Synthesis Pathway of (2R,3R)-Firazorexton: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Firazorexton, also known as TAK-994, is a potent and selective orexin 2 receptor agonist that was under development by Takeda Pharmaceutical Company for the treatment of narcolepsy. Although its clinical development was halted due to observations of hepatotoxicity, the molecular architecture of Firazorexton and its synthesis hold significant interest for medicinal chemists and researchers in the field of neuroscience and drug discovery. This technical guide provides a detailed overview of the plausible synthesis pathway for (2R,3R)-Firazorexton, based on information disclosed in patent literature, primarily patent application WO 2019/027058 A1.

Core Synthesis Strategy

The synthesis of **(2R,3R)-Firazorexton** can be envisioned through a convergent approach, involving the preparation of two key fragments: a substituted pyrrolidine core and a biaryl side chain. These fragments are then coupled, followed by further functional group manipulations to yield the final compound.

I. Synthesis of the Chiral Pyrrolidine Core

The synthesis of the stereochemically defined pyrrolidine ring is a critical aspect of the overall pathway. Based on related syntheses, a plausible route is outlined below.



Experimental Protocol:

Step 1: Synthesis of 2-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-one hemitartrate

This key intermediate provides the foundational structure of the pyrrolidine core. The synthesis likely involves the Michael addition of a nitromethane equivalent to a suitable α,β -unsaturated ester, followed by reduction and cyclization. The stereochemistry can be controlled through chiral auxiliaries or asymmetric catalysis.

Step	Reaction	Reagents and Conditions	Yield (%)
1a	Michael Addition	(E)-4-(3-bromo-2- fluorophenyl)but-2- enoate, Nitromethane, DBU, THF, 0 °C to rt	85-95
1b	Nitro Reduction	Intermediate from 1a, Raney Nickel, H2 (50 psi), Methanol, rt	80-90
1c	Cyclization and Salt Formation	Intermediate from 1b, L-Tartaric Acid, Ethanol	75-85

II. Synthesis of the Biaryl Side Chain

The 3-(3,5-difluorophenyl)-2-fluorophenyl moiety is another crucial component. This is likely synthesized via a Suzuki coupling reaction.

Experimental Protocol:

Step 2: Suzuki Coupling for Biaryl Formation



Step	Reaction	Reagents and Conditions	Yield (%)
2	Suzuki Coupling	1-Bromo-2-fluoro-3- iodobenzene, (3,5- difluorophenyl)boronic acid, Pd(PPh3)4, K2CO3, Toluene/Water (4:1), 90 °C	70-80

III. Assembly of the Core Structure and Final Modifications

The final stages of the synthesis involve the coupling of the pyrrolidine core with the biaryl side chain, followed by the introduction of the methanesulfonamide and the 2-hydroxy-2-methylpropanoyl groups.

Experimental Protocol:

Step 3: Reductive Amination

The ketone of the pyrrolidine intermediate is reductively aminated to introduce the side chain and establish the desired stereochemistry.

Step	Reaction	Reagents and Conditions	Yield (%)
3	Reductive Amination	2-[(3-Bromo-2- fluorophenyl)methyl]p yrrolidin-3-one hemitartrate, Intermediate from Step 2, NaBH(OAc)3, Dichloroethane, rt	60-70



Step 4: Methanesulfonylation

The amine is then converted to the corresponding methanesulfonamide.

Step	Reaction	Reagents and Conditions	Yield (%)
4	Methanesulfonylation	Intermediate from Step 3, Methanesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt	85-95

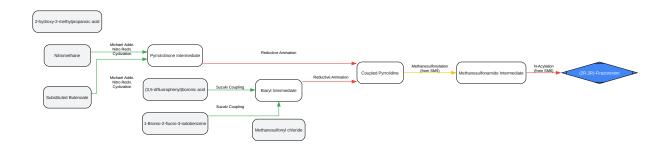
Step 5: N-Acylation

The final step involves the acylation of the pyrrolidine nitrogen.

Step	Reaction	Reagents and Conditions	Yield (%)
5	N-Acylation	Intermediate from Step 4, 2-hydroxy-2- methylpropanoic acid, HATU, DIPEA, DMF, rt	75-85

Overall Synthesis Pathway





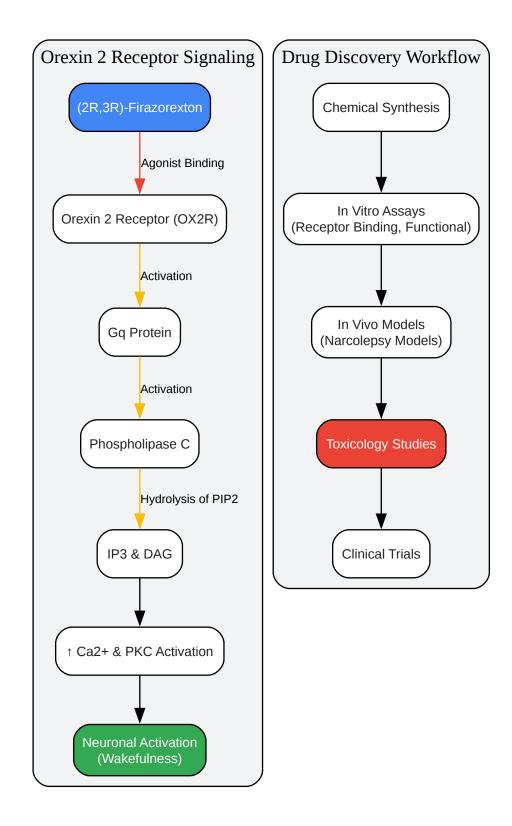
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Caption: Convergent synthesis of (2R,3R)-Firazorexton.

Signaling Pathway and Experimental Workflow

While the primary focus of this document is the chemical synthesis, it is pertinent to visualize the biological context and the general workflow for evaluating such a compound.





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